3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one
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Overview
Description
3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is a complex organic compound that features a piperidine and piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where 4-(4-chlorophenoxy)piperidine is reacted with an appropriate electrophilic compound to introduce the oxoethyl group. The reaction conditions often require a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated piperidine or piperazine ring.
Scientific Research Applications
3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)piperidine hydrochloride
- 6-(4-(4-chlorophenoxy)piperidin-1-yl)-N,N-dimethyl-5-(4-propoxyphenylamino)pyridine-3-sulfonamide
Uniqueness
3-[2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is unique due to its specific combination of piperidine and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-[2-[4-(4-chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-14(2)24-12-9-22-20(26)18(24)13-19(25)23-10-7-17(8-11-23)27-16-5-3-15(21)4-6-16/h3-6,14,17-18H,7-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMGQPHDPWOGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)N2CCC(CC2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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